molecular formula C14H20N2O2 B4812959 1-[(3-nitrophenyl)methyl]azocane

1-[(3-nitrophenyl)methyl]azocane

Cat. No.: B4812959
M. Wt: 248.32 g/mol
InChI Key: HOQXKUASAYMXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-nitrophenyl)methyl]azocane is an organic compound that belongs to the class of azocanes, which are cyclic amines. The compound features a nitrophenyl group attached to a methyl group, which is further connected to an azocane ring. This structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-nitrophenyl)methyl]azocane typically involves the reaction of 3-nitrobenzyl chloride with azocane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation to ensure the compound meets the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-nitrophenyl)methyl]azocane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the azocane ring.

    Reduction: Amino derivatives of the azocane ring.

    Substitution: Various substituted azocane derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-nitrophenyl)methyl]azocane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)methyl]azocane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the azocane ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-nitrophenyl)methyl]azocane: Similar structure but with the nitro group in the para position.

    1-[(2-nitrophenyl)methyl]azocane: Similar structure but with the nitro group in the ortho position.

    1-[(3-aminophenyl)methyl]azocane: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-[(3-nitrophenyl)methyl]azocane is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para positions, making this compound distinct in its properties and applications.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-16(18)14-8-6-7-13(11-14)12-15-9-4-2-1-3-5-10-15/h6-8,11H,1-5,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQXKUASAYMXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-nitrophenyl)methyl]azocane
Reactant of Route 2
Reactant of Route 2
1-[(3-nitrophenyl)methyl]azocane
Reactant of Route 3
Reactant of Route 3
1-[(3-nitrophenyl)methyl]azocane
Reactant of Route 4
Reactant of Route 4
1-[(3-nitrophenyl)methyl]azocane
Reactant of Route 5
Reactant of Route 5
1-[(3-nitrophenyl)methyl]azocane
Reactant of Route 6
Reactant of Route 6
1-[(3-nitrophenyl)methyl]azocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.